decahydrate
Description
Properties
CAS No. |
11139-65-4 |
|---|---|
Molecular Formula |
B5H20NaO18 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Crystallization Science of Decahydrates
Controlled Crystallization Pathways and Nucleation Kinetics of Decahydrates
Control over the initial stage of crystal formation—nucleation—is paramount for directing the entire crystallization process. The pathway and rate of nucleation determine the final crystal size distribution and morphology.
The formation of a new crystalline phase from a supersaturated solution begins with nucleation, which can occur through two primary mechanisms: homogeneous and heterogeneous nucleation. cambridge.org
Homogeneous nucleation is the spontaneous formation of crystal nuclei directly from a pure, supersaturated solution, without the influence of any foreign particles or surfaces. cambridge.org This process is described by classical nucleation theory (CNT), which posits that constituent units of the crystallizing substance form clusters, and those that reach a critical size become stable nuclei for further growth. uct.ac.zaresearcher.life The formation of these nuclei involves an energy barrier associated with creating a new solid-liquid interface. cambridge.org Homogeneous nucleation is often observed at high supersaturation levels. For instance, in the crystallization of borax (B76245) decahydrate, a homogeneous nucleation mechanism appears to dominate when the supersaturation ratio (S) is greater than 1.3. acs.org However, true homogeneous nucleation is rare in practical industrial applications because of the ubiquitous presence of foreign surfaces. cambridge.org
Heterogeneous nucleation occurs when the formation of nuclei is initiated on a foreign surface, such as dust particles, impurities, or the walls of the crystallizer. cambridge.org These surfaces act as catalysts by lowering the free energy barrier required for nucleus formation, making it a more probable event than homogeneous nucleation at lower supersaturations. cambridge.org For example, in borax this compound systems, heterogeneous nucleation is the predominant mechanism at lower supersaturation ratios (S < 1.25). acs.org The presence of specific impurities can intentionally or unintentionally promote heterogeneous nucleation; phosphates, for example, are known to nucleate sodium sulfate (B86663) this compound. cambridge.org
The nucleation process is temporally characterized by the induction period , defined as the time that elapses between the creation of a supersaturated state and the appearance of detectable crystal nuclei. mdpi.com This period is influenced by factors such as supersaturation level, temperature, and the presence of impurities. acs.org For borax this compound, the induction period is significantly shortened in seeded experiments compared to unseeded ones, highlighting the role of secondary nucleation. jst.go.jp Conversely, the presence of certain impurities, such as chloride (Cl⁻) and sulfate (SO₄²⁻) ions, can prolong the induction period for borax this compound, effectively suppressing nucleation. acs.org
The Metastable Zone Width (MSZW) is a critical concept in crystallization process control. It represents the range of supersaturation (or subcooling) between the solubility curve and the point where spontaneous nucleation occurs. mdpi.comresearchgate.net A wider MSZW indicates a higher degree of supersaturation can be achieved before nucleation begins. The MSZW is not a fixed thermodynamic property but is dependent on kinetic factors like the cooling rate; a linear relationship is often observed between the logarithm of the maximum undercooling and the logarithm of the cooling rate. researchgate.net
Control over the MSZW is essential for managing crystal size. For borax this compound, increasing the cooling rate widens the MSZW, while increasing the agitation rate reduces it. researchgate.net The presence of impurities also has a significant impact. Studies on borax this compound have shown that impurities like chloride, sulfate, calcium chloride (CaCl₂), and magnesium chloride (MgCl₂) lead to a noticeable widening of the metastable zone. acs.orgmdpi.com
Interactive Data Table: Effect of Impurities on Borax this compound Crystallization
| Impurity | Effect on Solubility | Effect on Induction Period | Effect on Metastable Zone Width (MSZW) | Reference |
| Chloride (Cl⁻) | Salting-in effect | Prolonged | Widened | acs.org |
| Sulfate (SO₄²⁻) | Salting-in effect | Prolonged | Widened | acs.org |
| Sodium Chloride (NaCl) | Suppressed (Common ion effect) | Not specified | Widened | mdpi.com |
| Sodium Sulfate (Na₂SO₄) | Suppressed (Common ion effect) | Not specified | Widened | mdpi.com |
| Sodium Carbonate (Na₂CO₃) | Suppressed (Common ion effect) | Not specified | Widened | mdpi.com |
| Calcium Chloride (CaCl₂) | Not specified | Not specified | Widened | mdpi.com |
| Magnesium Chloride (MgCl₂) | Not specified | Not specified | Widened | mdpi.com |
Influence of Chemical Environment on this compound Crystallization
The chemical environment, including the presence of impurities, additives, and the nature of the solvent, exerts a profound influence on the crystallization process, affecting growth rates, crystal shape (habit), and even the resulting crystalline phase.
For example, the crystallization of sodium sulfate this compound (mirabilite) is significantly affected by phosphonate (B1237965) additives. ugr.es While HEDP (1-hydroxyethane-1,1-diphosphonic acid) shows little effect, additives like ATMP (aminotris(methylenephosphonic acid)) and DTPMP (diethylenetriaminepenta(methylenephosphonic acid)) induce a significant overdevelopment of the {100} faces, likely due to preferential adsorption. ugr.es Similarly, borax (sodium tetraborate (B1243019) this compound) can act as a habit modifier for sodium sulfate crystallization. tandfonline.com Depending on the concentration and conditions, borax can crystallize as a this compound or a pentahydrate, which in turn influences whether sodium sulfate precipitates as the decahydrated mirabilite or the anhydrous thenardite, respectively. tandfonline.com
The solvent is not merely a passive medium but an active participant in the crystallization of hydrates. The interactions between the solute, solvent (typically water for decahydrates), and any co-solutes define the solution chemistry and thermodynamics.
The solubility of a this compound can be significantly altered by the presence of other ions in the solution. For borax this compound, chloride and sulfate anions exhibit a "salting-in" effect, increasing its solubility. acs.org Conversely, salts with a common ion, such as sodium chloride, sodium sulfate, and sodium carbonate, suppress the solubility of borax this compound. mdpi.com The solubility of sodium sulfate itself shows a peculiar temperature dependence, increasing up to 32.38 °C and then decreasing, a phenomenon linked to changes in ion-pair-water interactions. acs.org
The solution chemistry can also dictate which solid phase is stable. In a dilute magnesium chloride solution (0.01 mol/kg), borax this compound dissolves congruently and is the stable phase. science.govscience.gov However, in a more concentrated solution (0.1 mol/kg), it dissolves incongruently and is in equilibrium with a different hydrate (B1144303), di-sodium hexaborate tetrahydrate. science.govscience.gov
Engineered Synthesis Approaches for this compound Compounds
Modern crystallization science employs engineered approaches to exert fine control over the synthesis of decahydrates. These methods often involve specialized equipment and in-situ monitoring to manipulate nucleation and growth kinetics.
One such approach is the use of a Mixed-Suspension, Mixed-Product Removal (MSMPR) crystallizer . This type of continuous crystallizer allows for the determination of nucleation and growth kinetics under steady-state conditions, which is crucial for process scale-up. researchgate.netcetjournal.it By analyzing the crystal size distribution (CSD) from an MSMPR crystallizer, researchers can model the kinetics of compounds like sodium sulfate this compound. researchgate.netcetjournal.it
Continuous Eutectic Freeze Crystallization is another advanced technique that has been applied to systems involving decahydrates like sodium sulfate. uct.ac.za This process operates at the eutectic point to simultaneously crystallize ice and the salt hydrate, offering a pathway for efficient separation. The crystallizer operating conditions, such as residence time and temperature, are critical parameters that influence the particle size and shape of the resulting sodium sulfate this compound crystals. uct.ac.za
Furthermore, novel analytical methods are being developed to better understand and control these processes. For instance, confocal micro-Raman spectroscopy has been used to measure desupersaturation in a thin film of a multi-component solution, allowing for the determination of crystallization kinetics for concurrent crystallizing species like sodium sulfate this compound and sodium carbonate this compound. mdpi.com Such detailed kinetic information is vital for engineering synthesis pathways that can selectively crystallize one component over another. mdpi.com
Microencapsulation Techniques for this compound Stabilization
Decahydrates, particularly salt hydrates used as phase change materials (PCMs), often suffer from issues like phase separation and supercooling, which degrade their performance over time. Microencapsulation is a key strategy to mitigate these problems by enclosing the this compound core within a stable shell material. This technique not only prevents the leakage of the molten salt but also improves thermal reliability and can suppress incongruent melting. researchgate.netmdpi.com
Several methods are employed for the microencapsulation of decahydrates, each offering distinct advantages. A prevalent method involves emulsion polymerization, where the this compound is dispersed in an immiscible liquid, and a polymer shell is formed at the interface of the emulsion droplets. For instance, sodium sulfate this compound (SSD) has been successfully microencapsulated within a silica (B1680970) (SiO₂) shell using a novel method of reverse micellization and emulsion polymerization. researchgate.netiitk.ac.in In this process, precursors like tetraethoxysilane (TEOS) and 3-aminopropyl-triethoxysilane (APTES) are used to form the silica shell around the SSD core. researchgate.netiitk.ac.in This confinement within the silica matrix has been shown to inhibit phase segregation and improve the heat storage properties of the hydrate salt. researchgate.netiitk.ac.in
Another common technique is spray drying, which is a scalable and economical process. engj.org In this method, the core material is dispersed in a polymer solution, and this mixture is then atomized into a hot chamber, causing the solvent to evaporate and leaving behind a polymer shell around the core particles. engj.org
Monomer polymerization is also utilized, where a phase change microcapsule with a sodium sulfate this compound composite core and a methyl methacrylate (B99206) shell can be prepared. chegg.com The encapsulation process can be optimized by adjusting the ratios of emulsifiers and initiators to achieve desired properties like high thermal enthalpy and uniform particle size. chegg.com Bio-based polymers, such as sodium alginate, have also been used to stabilize sodium sulfate this compound, offering an environmentally friendly alternative. core.ac.uk
The choice of shell material is crucial and ranges from inorganic materials like silica to a variety of organic polymers such as polymethyl methacrylate (PMMA) and polyurea. mdpi.comiitk.ac.inchegg.comcore.ac.uk The resulting microcapsules provide a stable structure, increase the heat transfer area, and prevent the leakage of the molten PCM. mdpi.com Research has demonstrated that microencapsulation can yield stable this compound-based PCMs with high latent heat storage capacity and improved cycling stability, making them suitable for thermal energy storage applications. iitk.ac.inchegg.com
Interactive Table: Microencapsulation Techniques for this compound Stabilization
| Encapsulation Method | Core Material | Shell Material | Key Research Findings | Citations |
|---|---|---|---|---|
| Reverse Micelle and Emulsion Polymerization | Sodium Sulfate this compound (Na₂SO₄·10H₂O) | Silica (SiO₂) | Inhibited phase segregation; melting temperature of 33.6°C with a latent heat of 125.6 kJ/kg. Capsule size regulated from 500 nm to 28 µm. | iitk.ac.in, researchgate.net |
| Monomer Polymerization | Sodium Sulfate this compound (Na₂SO₄·10H₂O) | Methyl Methacrylate (MMA) | Optimal core-to-shell ratio of 7:3 exhibited a thermal enthalpy of 147.8 J/g and high encapsulation efficiency. | chegg.com |
| Blending | Sodium Sulfate this compound (Na₂SO₄·10H₂O) | Sodium Alginate (SA) | Composite system showed extended stability and good phase change behavior. | core.ac.uk |
| Solvent Evaporation Precipitation | Sodium Phosphate (B84403) Dothis compound (Na₂HPO₄·12H₂O) | Polymethyl Methacrylate (PMMA) | Successfully prepared microcapsules containing an inorganic hydrated salt PCM. | mdpi.com, google.com |
Templating and Directed Assembly Strategies for this compound Crystallization
Controlling the nucleation and growth of this compound crystals is fundamental to preventing detrimental phenomena such as the formation of unwanted anhydrous or lower hydrate phases and managing crystallization pressure in porous media. Templating and directed assembly are advanced strategies that guide the crystallization process by providing a structured surface or environment that promotes the formation of the desired this compound phase. mdpi.comugr.es
Template-directed heterogeneous nucleation involves using a substrate or additive to lower the energy barrier for the nucleation of a specific crystal phase. ugr.esnih.gov This approach has been investigated for sodium sulfate this compound (mirabilite), a compound known for its complex crystallization behavior and potential to damage porous materials like stone. researchgate.netugr.es Research has shown that certain chemical additives, such as phosphonates, can act as templates. ugr.es For example, diethylenetriaminepentakis (methylphosphonic acid) (DTPMP) can adsorb onto calcite (CaCO₃) surfaces, creating a template that directs the crystallization of sodium sulfate. mdpi.com This directed nucleation can occur at lower supersaturation levels, thereby reducing the crystallization pressure and potential for damage. ugr.esresearchgate.net
The nature of the substrate plays a significant role. Silicone grease, with its Si-OH groups, has been used as a surface to enhance heterogeneous nucleation of mirabilite, where adsorbed phosphonate additives act as a template for crystal growth. ugr.es The stereochemical matching between the additive and specific crystal faces of the this compound is crucial for the effectiveness of the inhibition or promotion of crystallization. ugr.es
Porous materials themselves can act as templates. The confinement of decahydrates within the pores of materials like expanded vermiculite (B1170534) or silica can stabilize them. nih.gov Ice-templating is another technique where a frozen solvent (ice) is used as a sacrificial template to create porous structures that can then host the this compound material. engj.org
These directed assembly strategies are not limited to small molecules or surfaces. Biomolecules and polymers are also used. For instance, DNA-assisted assembly provides a high degree of programmability to control the spatial arrangement of nanoparticles, a principle that can be extended to direct the crystallization of inorganic salts. researchgate.net The goal of these strategies is to achieve kinetic control over the crystal habit and morphology, moving beyond what is dictated by thermodynamics alone. researchgate.net By designing surfaces with specific chemical and topological properties, it is possible to promote the nucleation of desired polymorphs, shorten induction times, and control crystal dimensions. researchgate.net
Interactive Table: Templating Strategies for this compound Crystallization
| Templating Strategy | This compound System | Template/Director | Key Research Findings | Citations |
|---|---|---|---|---|
| Heterogeneous Nucleation | Sodium Sulfate this compound (Na₂SO₄·10H₂O) | Phosphonates (e.g., DTPMP, ATMP) on glass/silicone | Promoted heterogeneous nucleation at neutral pH, reducing critical supersaturation. Acted as inhibitors at alkaline pH. | ugr.es |
| Template-Assisted Crystallization | Sodium Sulfate this compound (Na₂SO₄·10H₂O) | Calcite (CaCO₃) surfaces with DTPMP | Adsorbed DTPMP on calcite directed oriented crystallization, reducing salt-induced damage in porous stone. | mdpi.com, researchgate.net |
| Porous Confinement | Sodium Sulfate this compound (Na₂SO₄·10H₂O) | Expanded Vermiculite | Created a shape-stabilized PCM by impregnating the this compound into the porous template. | nih.gov |
| Heterogeneous Nucleation | Anti-CD20 Monoclonal Antibody (Biopharmaceutical) | Mesoporous Silica | Silica template particles accelerated crystallization and increased the nucleation rate. | nih.gov |
| Cooling Crystallization | Sodium Carbonate this compound (Na₂CO₃·10H₂O) | Controlled cooling in pond area | Cooling conditions promote the preferential formation of sodium carbonate this compound crystals over other phases. | google.com |
Iii. Structural Elucidation and Crystallographic Analysis of Decahydrates
High-Resolution Crystal Structure Determination of Decahydrates
Determining the exact crystal structure of decahydrates requires sophisticated methods capable of locating not only the heavier atoms but also the lighter hydrogen atoms of the water molecules.
X-ray diffraction is a cornerstone technique for determining the crystal structure of materials. mdpi.com It provides detailed information about the arrangement of atoms and the geometry of the crystal lattice. mdpi.com For decahydrates, X-ray diffraction reveals the positions of the cation and anion, as well as the oxygen atoms of the water molecules. For instance, single-crystal X-ray diffraction has been instrumental in characterizing the structure of sodium sulfate (B86663) decahydrate (mirabilite). asianpubs.orgacs.org
While powerful, X-ray diffraction has limitations in accurately locating hydrogen atoms due to their low electron density. mdpi.com This is where neutron diffraction becomes an invaluable complementary technique. mdpi.com Neutrons interact with atomic nuclei, making them highly sensitive to the positions of hydrogen (or its isotope, deuterium). mdpi.comroyalsocietypublishing.org Neutron diffraction studies have been crucial in redetermining the crystal structures of decahydrates like sodium sulfate this compound and sodium tetraborate (B1243019) this compound, providing precise locations of the hydrogen atoms. iycr2014.orgcrystallography.net The combination of X-ray and neutron diffraction provides a comprehensive and accurate picture of the this compound crystal lattice. iucr.orgjaea.go.jpnih.govnih.gov For example, in situ powder synchrotron X-ray and spallation neutron diffraction were used to identify and characterize magnesium dichloride this compound (MgCl₂·10H₂O) for the first time. iucr.orgnih.govresearchgate.net
Table 1: Crystallographic Data for Selected Decahydrates
| Compound | Formula | Crystal System | Space Group | Reference |
| Sodium Sulfate this compound (Mirabilite) | Na₂SO₄·10H₂O | Monoclinic | P2₁/c | handbookofmineralogy.orgwikipedia.org |
| Magnesium Dichloride this compound | MgCl₂·10H₂O | Monoclinic | C2/m | nih.govresearchgate.net |
| Calcium Aluminate this compound | CaAl₂O₄·10H₂O | Hexagonal | P6₃/m | nih.gov |
The ten water molecules in a this compound are not randomly distributed but are intricately involved in coordinating the cations and forming extensive hydrogen-bonding networks. iycr2014.orgresearchgate.net These networks are the primary force holding the crystal structure together. researchgate.net
Polymorphism and Structural Transformations in this compound Systems
Decahydrates can exhibit polymorphism, the ability to exist in more than one crystal structure, and can undergo structural transformations in response to changes in their environment. azom.comnih.gov
Decahydrates are often sensitive to changes in temperature and humidity, leading to solid-state phase transitions. A common transformation is dehydration, where the this compound loses water molecules to form a lower hydrate (B1144303) or an anhydrous salt. For example, sodium sulfate this compound (mirabilite) readily dehydrates in dry air to form the anhydrous sodium sulfate, thenardite. wikipedia.org This process is reversible, and thenardite can absorb water to reform mirabilite. wikipedia.org These transitions involve significant rearrangements of the crystal structure. mdpi.comrsc.org The study of these phase transitions is crucial for understanding the stability and applications of decahydrates.
Vibrational Spectroscopy and Lattice Dynamics of Decahydrates
Vibrational spectroscopy techniques, such as Raman and infrared (IR) spectroscopy, are powerful tools for probing the dynamics of the crystal lattice and the nature of the chemical bonds within decahydrates. mdpi.comchemrxiv.org These methods measure the vibrational frequencies of the molecules, which are sensitive to the local environment and bonding.
The vibrational spectra of decahydrates provide detailed information about the stretching and bending modes of the water molecules, as well as the vibrations of the anions (e.g., sulfate). qut.edu.au These spectra can be used to characterize the strength and geometry of the hydrogen bonds. For instance, changes in the vibrational frequencies can indicate phase transitions or alterations in the hydration state. The low-frequency vibrations, often studied using terahertz spectroscopy, are particularly sensitive to the long-range order and weak intermolecular interactions that define the crystal lattice. chemrxiv.org By combining vibrational spectroscopy with theoretical calculations, it is possible to assign the observed spectral features to specific atomic motions, providing a deeper understanding of the lattice dynamics of decahydrates. dntb.gov.ua
Raman and Infrared Spectroscopic Investigations of this compound Bonding
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, serves as a powerful, non-destructive tool for probing the molecular structure and bonding within this compound crystals. mt.compsu.edu These techniques measure the vibrational modes of molecules, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions such as hydrogen bonding. mt.compsu.edu In decahydrates, these methods provide detailed insights into the state of the water molecules (water of crystallization) and their bonding environment with the constituent cations and anions. oup.comspectroscopyonline.com
Infrared spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule. oup.com Raman spectroscopy, conversely, is a light-scattering technique where a sample is irradiated with a monochromatic laser, and the scattered light is analyzed. sapub.org Inelastic scattering, known as the Raman effect, provides information about the vibrational modes. sapub.org The selection rules for IR and Raman spectroscopy are different, often providing complementary information about the molecular structure. mt.com
A primary focus of spectroscopic investigations into decahydrates is the characterization of the O-H stretching vibrations of the water molecules, typically observed in the 3000-3600 cm⁻¹ region. oup.comspectroscopyonline.comresearchgate.net The frequencies and shapes of these bands are highly indicative of the strength and nature of hydrogen bonding within the crystal lattice. oup.com For instance, in sodium sulfate this compound (Na₂SO₄·10H₂O), studies have identified at least two distinct types of water molecules based on the O-H stretching bands, suggesting different hydrogen bond environments and distances. oup.com A strong band around 3510 cm⁻¹ is assigned to a standard O-H stretching mode affected by hydrogen bonding, while a weaker, sharper band at 2940 cm⁻¹ is attributed to a water molecule more strongly influenced by hydrogen bonding. oup.com
The bending mode of the water molecule (H-O-H scissor) typically appears around 1620-1650 cm⁻¹. oup.comspectroscopyonline.com In addition to the vibrations of the water molecules, the spectra also reveal the vibrational modes of the anion. For example, in sodium sulfate this compound, the characteristic stretching vibrations of the sulfate ion (SO₄²⁻) are readily identified. oup.comspectroscopyonline.com Similarly, in sodium tetraborate this compound (Borax, Na₂[B₄O₅(OH)₄]·8H₂O, often written as Na₂B₄O₇·10H₂O), the spectra are complex, showing vibrations associated with B-O and O-H bonds within the tetraborate anion. sapub.org
The following table summarizes characteristic vibrational bands observed in the Raman and IR spectra of common decahydrates.
| Compound Name | Technique | Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| Sodium Sulfate this compound | IR | ~3510 | O-H stretching (weaker H-bond) | oup.com |
| IR | ~2940 | O-H stretching (stronger H-bond) | oup.com | |
| IR | ~1650 | H₂O bending mode | oup.com | |
| IR | ~1118 | SO₄²⁻ antisymmetric stretching | spectroscopyonline.com | |
| IR | ~620 | SO₄²⁻ asymmetric deformation | spectroscopyonline.com | |
| Sodium Tetraborate this compound (Borax) | Raman | 1031 | Aromatic-like ring (borate structure) | sapub.org |
| Raman | 202-337 | B-O stretch | sapub.org | |
| IR | ~1486 | B-O bonding | sapub.org | |
| IR | 3500-3200 | O-H stretching | sapub.org |
These spectroscopic investigations are crucial for understanding the energetic and geometric distortion of the ions and the role of water molecules in stabilizing the crystal structure. The data obtained from Raman and IR spectroscopy complements crystallographic data, providing a more complete picture of the bonding within decahydrates.
Advanced Spectroscopic Probes for Real-Time this compound Dynamics
While conventional spectroscopic methods provide a static picture of this compound structures, advanced spectroscopic probes are increasingly employed to monitor their dynamics in real-time. These techniques are essential for understanding processes such as hydrate formation, dehydration, phase transitions, and the ultrafast motions of water molecules within the crystal lattice.
In-Situ Raman Spectroscopy has emerged as a powerful tool for the time-dependent study of hydrate formation and transformation. acs.orgnih.gov By integrating a Raman probe into a reaction vessel or a high-pressure cell, scientists can continuously collect spectra as a process unfolds. acs.orgnih.gov This allows for the real-time tracking of changes in molecular structure and composition. For example, in the study of gas hydrate formation, in-situ Raman can monitor the encapsulation of guest molecules (like methane) into the water cages, providing kinetic data and insights into the mechanism of formation. acs.orgacs.org This technique can differentiate between guest molecules in the gas/liquid phase and those trapped within the hydrate lattice, and can also distinguish between different cage structures (e.g., large vs. small cavities). acs.org
Ultrafast Spectroscopy techniques operate on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, enabling the direct observation of the fastest molecular motions. bohrium.comaip.org These methods are invaluable for studying the dynamics of the hydrogen-bond network in the hydration shells of molecules, which is analogous to the water structure in decahydrates. bohrium.comnih.gov
Femtosecond Mid-Infrared (Mid-IR) Spectroscopy : This pump-probe technique uses an initial laser pulse (pump) to excite a vibrational mode (e.g., O-H stretch) and a second, time-delayed pulse (probe) to measure how the absorption changes over time. researchgate.net This provides direct information on vibrational energy relaxation, molecular reorientation, and the breaking and forming of hydrogen bonds, revealing the dynamics of individual water molecules. researchgate.net Studies on water near hydrophobic groups have shown that some water molecules exhibit much slower orientational dynamics than bulk water, indicating they are effectively immobilized by the solute. researchgate.net
Two-Dimensional Infrared (2D-IR) Spectroscopy : An even more advanced technique, 2D-IR spectroscopy, is analogous to 2D NMR. It uses a sequence of laser pulses to create a 2D correlation spectrum that reveals the coupling between different vibrational modes and the structural evolution of the system on an ultrafast timescale. aip.orgresearchgate.net This can unravel complex dynamics within the hydrogen-bond network, such as the exchange of hydrogen-bond partners. aip.org
Time-Resolved Far-Infrared (THz) Spectroscopy : This method probes low-frequency vibrations, such as lattice phonons and intermolecular vibrations. It can be used to follow structural changes during photoinduced phase transitions. aps.orgaps.org For instance, it has been used to observe the transition from an insulating to a metallic phase in materials, revealing the timescales of nucleation and crystal growth. aps.org Such an approach could be applied to study the rapid structural changes during the dehydration or phase transition of this compound crystals.
These advanced spectroscopic methods provide unprecedented insight into the dynamic behavior of decahydrates. By observing molecular interactions and structural changes as they happen, researchers can build a more complete understanding of the mechanisms governing the formation, stability, and transformation of these hydrated compounds.
Iv. Thermodynamics and Kinetics of Decahydrate Transformations
Energetics of Decahydrate Formation and Dissociation
The formation and dissociation of decahydrates are reversible processes involving significant energy exchange with the surroundings. The stability of a this compound is intrinsically linked to the thermodynamic properties of its hydrated and anhydrous forms.
Phase diagrams are essential tools for visualizing the stable conditions for different phases of a substance. uonbi.ac.keopengeology.org For this compound systems, these diagrams map out the regions of temperature, pressure, and composition where the this compound, lower hydrates, anhydrous salt, and aqueous solutions are the most stable phases. uonbi.ac.keopengeology.org
A classic example is the sodium sulfate (B86663) (Na₂SO₄) system. uonbi.ac.ke The temperature-composition phase diagram for Na₂SO₄–H₂O shows that sodium sulfate this compound (mirabilite) is the stable solid phase below 32.4 °C. uonbi.ac.ke Above this temperature, the anhydrous form, thenardite, becomes stable. uonbi.ac.ke The diagram also features a eutectic point at -1.3 °C, where ice and sodium sulfate this compound coexist in equilibrium with the solution, and a peritectic point at 32.4 °C, where the this compound decomposes to the anhydrous salt and a saturated solution. uonbi.ac.ke Similarly, phase diagrams for other systems, such as those involving sodium carbonate this compound or various borates, define the specific conditions for the stability of their respective this compound forms. researchgate.netresearchgate.netacs.org These diagrams are critical for applications like thermal energy storage, where understanding the transition temperatures is paramount. cip.com.cn
Phase transitions in decahydrates, such as melting (dissolution) and dehydration (dissociation), are accompanied by distinct changes in enthalpy (ΔH) and entropy (ΔS).
Enthalpy (ΔH): The formation of a this compound from its anhydrous salt and water is an exothermic process, releasing heat. Conversely, the dissociation or dehydration of a this compound is endothermic, requiring an input of energy to break the bonds holding the water molecules within the crystal lattice. mdpi.com For instance, the enthalpy of dissociation for sodium sulfate this compound into anhydrous sodium sulfate and water can be determined calorimetrically by measuring the enthalpies of solution for both the hydrated and anhydrous forms and applying Hess's Law. chegg.com The enthalpy change for the dissociation of methane (B114726) hydrate (B1144303) is lower than that for carbon dioxide hydrate, a factor relevant in the context of energy production and carbon capture. mdpi.com
Entropy (ΔS): Entropy is a measure of disorder or randomness. unacademy.com When a solid this compound dissociates into an anhydrous solid and gaseous water, the entropy of the system increases significantly due to the greater disorder of the released water molecules. unacademy.comdoubtnut.com The entropy change for a phase transition occurring at a constant temperature (T), such as boiling or melting, can be calculated using the equation ΔS = ΔH/T. youtube.comlibretexts.org For sodium pyrophosphate this compound, the entropy at 25°C has been determined through heat capacity measurements and equilibrium studies, showing consistency between the two methods. rsc.org
The following table summarizes thermodynamic data for the phase transition of Sodium Sulfate this compound.
| Property | Value | Conditions |
| Transition Temperature | 32.4 °C | Decomposition to Na₂SO₄ (anhydrous) and solution uonbi.ac.ke |
| Latent Heat of Fusion | >200 J/g | For Na₂SO₄·10H₂O cip.com.cn |
| Molar Enthalpy Change (ΔH) | Varies with process | Endothermic for dissociation mdpi.com |
| Molar Entropy Change (ΔS) | Positive for dissociation | Increased disorder upon water release unacademy.com |
Kinetic Mechanisms of Dehydration and Rehydration of Decahydrates
While thermodynamics determines if a transformation is favorable, kinetics describes the rate at which it occurs. The mechanisms of dehydration and rehydration are complex, often involving multiple steps and being sensitive to environmental conditions.
The rate of a chemical reaction is defined as the change in concentration of reactants or products over time. numberanalytics.com For this compound conversions, this can be measured using techniques like thermogravimetric analysis (TGA), which tracks mass loss during dehydration. dergipark.org.tr The rate is influenced by factors such as temperature, particle size, and the surrounding atmosphere. numberanalytics.comresearchgate.net
Nucleation: The initial formation of the new phase (e.g., the anhydrous form on the surface of the this compound crystal).
Interfacial Reaction: The advancement of the boundary between the hydrated and dehydrated phases.
Mass Transfer: The diffusion of water molecules away from the reaction site. google.com
Heat Transfer: The supply of energy needed for the endothermic dehydration process. scribd.com
For example, studies on the efflorescence of sodium carbonate this compound to its monohydrate form indicate that the reaction is controlled by the process at the reaction interface. rsc.org In the anaerobic digestion of complex substrates, the rate-limiting step can shift between hydrolysis and methanogenesis depending on the microbial community. nih.gov
Efflorescence is the process where a hydrate loses water to the atmosphere. The rate of this process is significantly influenced by the partial pressure of water vapor in the surrounding environment (p(H₂O)). researchgate.net Crucially, the water vapor released during the dehydration itself—termed self-generated water vapor —can accumulate within and around the solid particles, altering the local humidity. rsc.orgresearchgate.net
This self-generated vapor can slow down the dehydration rate because it reduces the driving force for the reaction, which is the difference between the equilibrium vapor pressure of the hydrate and the ambient water vapor pressure. researchgate.netresearchgate.net Kinetic models for the dehydration of sodium carbonate this compound have been developed that explicitly incorporate the effect of self-generated water vapor. rsc.orgrsc.org These models show that to accurately describe the reaction kinetics under various conditions, the contribution of this self-generated vapor must be parameterized, allowing for a universal kinetic description as a function of temperature, extent of reaction, and external water vapor pressure. rsc.orgdntb.gov.ua
Supercooling Phenomena in this compound Systems
Supercooling is a metastable phenomenon where a liquid is cooled below its equilibrium freezing point without solidifying. researchgate.netaip.org This is a significant challenge in applications that rely on the cyclic freezing and melting of decahydrates, such as thermal energy storage using sodium sulfate this compound (Glauber's salt). cip.com.cnresearchgate.net
Sodium sulfate this compound has a melting/freezing point of 32.4 °C, but in its pure form, the liquid can often be cooled significantly lower before crystallization begins. aip.org This delay in solidification prevents the timely release of the stored latent heat. The degree of supercooling is affected by the cooling rate and the presence of nucleation sites. aip.org
To mitigate supercooling, nucleating agents are often added. These are substances that provide a template or catalyst for crystal growth, reducing the energy barrier for nucleation. For sodium sulfate this compound, borax (B76245) is a commonly used and effective nucleating agent, capable of reducing the degree of supercooling to just a few degrees Celsius. researchgate.netosti.govrepec.org Understanding the molecular-level mechanisms of supercooling and nucleation is an active area of research, aiming to design more reliable and efficient phase-change materials. researchgate.netaip.org
Molecular Mechanisms of Supercooling in Decahydrates
Supercooling is a phenomenon where a liquid is cooled below its equilibrium freezing point without undergoing solidification. mdpi.com In the context of this compound salt hydrates, this delayed phase transition presents a significant challenge for their application as phase change materials (PCMs) in thermal energy storage systems. The underlying molecular mechanisms of supercooling are complex and rooted in the principles of nucleation theory and the specific intermolecular interactions within the hydrated salt solution.
At the molecular level, the initiation of crystallization, or nucleation, requires the formation of stable crystalline nuclei of a critical size. This process is associated with an energy barrier, known as the Gibbs free energy of nucleation. nso-journal.org For decahydrates, the liquid phase can persist in a metastable supercooled state when there are insufficient nucleation sites for crystallization to begin. mdpi.com
Molecular dynamics simulations have provided significant insights into the supercooling mechanism of sodium sulfate this compound (Na₂SO₄·10H₂O), a widely studied this compound PCM. These simulations reveal that long-range electrostatic forces between the sodium (Na⁺) and sulfate (SO₄²⁻) ions, as well as their interactions with polar water molecules, are responsible for the delayed nucleation that leads to supercooling. aip.orgresearchgate.netosti.govornl.gov The dynamics of these charged molecules slow down considerably in the supercooled state, hindering the structural arrangement necessary for crystal formation. researchgate.netosti.govornl.gov This lack of crystallization often results in the formation of an amorphous, non-crystalline solid structure. aip.orgresearchgate.netosti.govornl.gov
The intricate network of hydrogen bonds between water molecules and between water molecules and the ions also plays a crucial role. osti.govornl.govaip.org The properties of these complex salt hydrates are governed by these electrostatic forces, which include both pure coulombic interactions and hydrogen bonding. researchgate.netosti.govornl.govaip.org The disruption and reformation of these bonds are integral to the phase transition process. The high energy barrier to form a stable nucleus from the melt is a primary contributor to the significant supercooling observed in many decahydrates.
Strategies for Supercooling Mitigation in this compound Phase Change Processes
To overcome the challenge of supercooling and ensure the reliable performance of this compound-based PCMs, various mitigation strategies have been developed and investigated. These strategies primarily focus on facilitating the nucleation process to initiate crystallization closer to the material's melting point.
One of the most effective and widely researched strategies is the use of nucleating agents . mdpi.com These are materials that provide heterogeneous nucleation sites, thereby reducing the energy barrier for crystal formation. For a nucleating agent to be effective, it should ideally have a crystal structure and lattice parameters similar to that of the this compound. aip.org
Borax (sodium tetraborate (B1243019) this compound, Na₂B₄O₇·10H₂O) is a well-known and effective nucleating agent for sodium sulfate this compound. aip.orgmdpi.compsu.edu The lattice mismatch between sodium sulfate this compound and borax is minimal, making it an ideal candidate. aip.org Research has shown that the addition of borax can significantly reduce the degree of supercooling. For instance, increasing the borax concentration to 6 wt.% in a sodium sulfate this compound mixture reduced the supercooling temperature by 76%. aip.org Some studies have found that an addition of 3% borax is optimal for minimizing supercooling. mdpi.com
Other materials have also been investigated as nucleating agents for various decahydrates. For example, disodium (B8443419) hydrogen phosphate (B84403) dothis compound (Na₂HPO₄·12H₂O) has been identified as an effective nucleating agent for sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O), achieving a supercooling degree of approximately 2°C with a 5 wt.% addition. nso-journal.org Similarly, strontium chloride hexahydrate (SrCl₂·6H₂O) has been shown to be a satisfactory nucleator for calcium chloride hexahydrate, reducing its supercooling degree to 2°C. researchgate.net
The table below summarizes the effect of various nucleating agents on the supercooling of different salt hydrates.
| Salt Hydrate PCM | Nucleating Agent | Concentration (wt.%) | Resulting Supercooling (°C) |
| Sodium Sulfate this compound (Na₂SO₄·10H₂O) | Borax (Na₂B₄O₇·10H₂O) | 3 | Minimized |
| Sodium Sulfate this compound (Na₂SO₄·10H₂O) | Borax (Na₂B₄O₇·10H₂O) | 6 | Reduced by 76% |
| Sodium Acetate Trihydrate (CH₃COONa·3H₂O) | Disodium Phosphate Dothis compound (Na₂HPO₄·12H₂O) | 5 | ~2 |
| Calcium Chloride Hexahydrate (CaCl₂·6H₂O) | Strontium Chloride Hexahydrate (SrCl₂·6H₂O) | Not Specified | 2 |
| Sodium Sulfate this compound (Na₂SO₄·10H₂O) | Nano-silica | 3 | 0.7 |
| Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O) | Sodium Pyrophosphate (Na₄P₂O₇) | 0.08 | Solidified at 46.8°C |
Data compiled from multiple research sources. nso-journal.orgaip.orgmdpi.comresearchgate.netmater-rep.com
Beyond chemical nucleation, other strategies include:
Mechanical Methods: Agitation, stirring, or the introduction of vibrations can induce nucleation by disrupting the metastable liquid and promoting the formation of crystal nuclei.
Thermal Control: The rate of cooling can influence the degree of supercooling. aip.org Slower cooling rates can sometimes provide more time for nuclei to form and grow.
Use of Thickeners: While primarily used to prevent phase separation, thickening agents like carboxymethylcellulose (CMC) can also influence the viscosity of the solution and indirectly affect nucleation kinetics. mdpi.comicevirtuallibrary.com
Nanomaterials: The addition of nanoparticles, such as nano-silica, has shown promise in reducing supercooling. mater-rep.com For instance, adding 3% nano-silica to sodium sulfate this compound resulted in a supercooling degree of only 0.7°C. mater-rep.com Nanoparticles can act as effective nucleation sites due to their high surface area.
V. Computational and Theoretical Modeling of Decahydrate Chemistry
Quantum Chemical Approaches for Decahydrate Structure and Bonding
Quantum chemistry offers a fundamental framework for understanding the electronic structure and intermolecular forces that govern the stability and properties of decahydrates. wikipedia.org These methods solve the Schrödinger equation (or approximations of it) to describe the behavior of electrons, providing a detailed picture of chemical bonding. wikipedia.org
Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to investigate the intricate network of interactions within this compound crystals. cost-cosy.eunih.gov Ab initio methods are based on first principles, using only fundamental physical constants, while DFT calculates the electronic structure based on the electron density, offering a good balance between accuracy and computational cost. j-octa.comconicet.gov.ar
These approaches are employed to calculate the interaction energies between water molecules and the central salt ions, as well as between the water molecules themselves. cost-cosy.eunih.gov This allows for a detailed analysis of hydrogen bonding networks, which are crucial to the stability of the this compound structure. medium.com For instance, DFT calculations can elucidate the strength and geometry of hydrogen bonds and quantify the contributions of various energy components like electrostatic, exchange, and dispersion forces. cost-cosy.eu Research has shown that combining DFT with methods that account for dispersion forces is crucial for accurately modeling the potential energy landscapes of molecular systems. cost-cosy.eu
A summary of common computational approaches for intermolecular interactions is presented below:
| Computational Method | Key Features | Typical Application in this compound Research |
|---|---|---|
| Ab Initio (e.g., MP2, CCSD(T)) | High accuracy, computationally expensive. nih.govconicet.gov.ar | Benchmarking interaction energies, detailed analysis of small clusters. nih.gov |
| Density Functional Theory (DFT) | Good balance of accuracy and cost, various functionals available (e.g., PBE, B3LYP). j-octa.comconicet.gov.ar | Geometry optimization, vibrational frequency calculation, analysis of electronic properties. conicet.gov.ar |
| Dispersion-Corrected DFT (e.g., DFT-D) | Includes empirical corrections for van der Waals forces. j-octa.com | Accurate modeling of systems where dispersion is significant, like stacked molecular arrangements. |
| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposes interaction energy into physically meaningful components (electrostatics, exchange, induction, dispersion). cost-cosy.eu | Understanding the nature of intermolecular bonds. |
The ability of a compound to exist in more than one crystalline form is known as polymorphism, and it is a critical consideration in materials science. researchgate.netuva.nl Computational methods, particularly those that can predict the crystal energy landscape, are invaluable for exploring the possibility of this compound polymorphs. researchgate.net The crystal energy landscape represents the potential energies of a vast number of possible crystal structures for a given molecule. researchgate.net
By calculating the lattice energies of different hypothetical crystal packings, researchers can identify the most thermodynamically stable polymorphs, which correspond to the minima on the energy landscape. researchgate.net These calculations can also reveal the existence of metastable polymorphs that might be accessible under specific experimental conditions. uva.nl Understanding the energetic landscape is crucial for controlling the crystallization process to obtain a desired polymorph with specific properties. researchgate.netuva.nl For example, studies on organic molecules have demonstrated how computational prediction of crystal energy landscapes can complement experimental screening to discover new crystal structures and rationalize the observed forms. researchgate.net
Molecular Dynamics and Monte Carlo Simulations of this compound Systems
While quantum chemical methods provide detailed information about static structures and interactions, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior of this compound systems over time. abo.fi
Molecular dynamics simulations have been extensively used to investigate the molecular-level mechanisms of crystallization and growth in this compound systems, with sodium sulfate (B86663) this compound (SSD) being a prominent example. aip.orgresearchgate.netosti.gov MD simulations model the movement of every atom in a system over time by solving Newton's equations of motion, providing a "movie" of molecular behavior. aip.org
These simulations have been instrumental in understanding phenomena like supercooling, where a liquid is cooled below its freezing point without solidifying. aip.orgresearchgate.netosti.gov Studies on SSD have shown that long-range electrostatic interactions between the sodium and sulfate ions, as well as with the polar water molecules, can delay nucleation and lead to supercooling. aip.orgresearchgate.netosti.gov
MD simulations can also model the effect of nucleating agents, such as borax (B76245), on reducing the degree of supercooling. aip.orgresearchgate.net By observing the simulated crystallization process, researchers can gain insights into how these agents provide a template for crystal growth. Furthermore, simulations can track the structural evolution from a disordered liquid or amorphous state to an ordered crystalline structure. nih.govacs.org
| MD Simulation Parameters for Sodium Sulfate this compound (SSD) | |
| System Size | Typically ranges from tens of thousands to over 100,000 atoms. aip.orgaip.orgacs.org |
| Force Fields | Parameters for interactions are often adapted from those developed for aqueous salt solutions, as specific force fields for solid SSD may not be readily available. aip.org |
| Software Packages | Common packages include LAMMPS. aip.orgaip.org |
| Ensembles | Simulations are often run in different thermodynamic ensembles, such as NVT (canonical, constant number of particles, volume, and temperature) and NpT (isothermal-isobaric). nih.gov |
| Time Step | Typically on the order of 1 femtosecond (fs). nih.gov |
Monte Carlo simulations offer an alternative approach to studying crystallization. wikipedia.orgdiva-portal.org Instead of following deterministic trajectories, MC methods use random sampling to explore the configuration space of the system, accepting or rejecting new configurations based on their energy. abo.fiwikipedia.org This can be particularly useful for overcoming energy barriers and simulating phase transitions. abo.fi
The water molecules within a this compound lattice are not static; they exhibit dynamic behavior that can be crucial for the material's properties. stanford.edu MD simulations are well-suited to study these dynamics, including the reorientation of water molecules and their migration through the crystal lattice. researchgate.net
Simulations have revealed that water from the hydrate (B1144303) structure can migrate within the crystal, particularly during phase transitions like melting. nih.gov In studies of sodium sulfate this compound stabilized with dextran (B179266) sulfate sodium, MD simulations showed that upon melting, water molecules move from the hydrate crystal to the interface between the two components. nih.gov
The mobility of both water molecules and ions within the lattice is influenced by defects, such as vacancies (missing atoms) or interstitials (extra atoms). researchgate.net Computational studies on other hydrates, like magnesium chloride hydrates, have shown that while defects can facilitate water diffusion, the specific impact depends on the nature of the defect and the surrounding crystal structure. researchgate.net For instance, interstitial water molecules may become trapped, reducing their mobility. researchgate.net Understanding these dynamics is essential for applications such as thermal energy storage, where the hydration and dehydration kinetics are critical. researchgate.net
Advanced Computational Methodologies for this compound Research
The field of computational chemistry is continually evolving, with new methods being developed to tackle increasingly complex problems. In this compound research, several advanced methodologies are gaining traction.
One such approach is the coupling of experimental techniques with computational simulations. For example, the Total Scattering Pair Distribution Function (TSPDF) method, which provides information about the local atomic structure, can be combined with MD and DFT simulations to gain a more complete understanding of complex processes like crystallization in both crystalline and amorphous materials. tandfonline.com This combined approach has been used to investigate the supercooling mechanism in sodium sulfate this compound. tandfonline.com
Furthermore, the development of machine learning (ML) is beginning to impact computational chemistry. cost-cosy.eu ML models can be trained on data from high-level quantum chemical calculations to create highly accurate and computationally efficient force fields or to represent intermolecular interactions. cost-cosy.eu This can significantly extend the timescale and system size accessible to simulations, enabling the study of more complex phenomena in this compound systems.
Advanced quantum chemical methods are also being developed for more accurate spectral analysis. rsc.org Techniques like vibrational self-consistent field (VSCF) and symmetry-adapted cluster-configuration interaction (SAC-CI) can provide more precise predictions of vibrational and electronic spectra, which, when compared with experimental data, offer deeper insights into the structure and dynamics of decahydrates. rsc.org
Force Field Development and Parameterization for this compound Simulations
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying systems at the atomic level. The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system based on the positions of its atoms. ethz.chwikipedia.org For decahydrates, the development of a robust force field is particularly challenging due to the need to accurately model the interactions within the anhydrous salt, within the water molecules, and, crucially, between the salt and the ten water molecules of hydration.
The parameterization process for this compound simulations involves carefully tuning the force field parameters to reproduce experimentally known properties or high-level quantum mechanical (QM) data. ethz.ch A primary goal is to accurately represent the free energy of hydration, which is a key thermodynamic quantity governing the stability of the hydrated crystal. matsci.org Force fields like GROMOS, CHARMM, AMBER, and OPLS have been parameterized by fitting to thermodynamic properties of small molecules, including their hydration free enthalpies. matsci.orgnih.gov This approach ensures that the model can correctly describe the energy balance associated with moving the ionic species from an apolar environment to water. matsci.org
Several key properties are targeted during parameterization to ensure the force field's accuracy for this compound systems:
Thermodynamic Properties: Parameters are adjusted to reproduce experimental data such as the density, heat of vaporization, and surface tension of related liquids or solutions. researchgate.net For instance, the Lennard-Jones parameters are often determined by fitting to liquid density and surface tension. researchgate.net
Electrostatic Interactions: The partial charges on atoms are a critical component, dictating the strength of electrostatic interactions, including the vital hydrogen bonds. These are often optimized to match the electrostatic potential derived from QM calculations or to reproduce experimental hydration free energies. matsci.orgnih.gov The interaction energies between the compound and surrounding water molecules are a key target for optimizing these parameters. nih.gov
Structural Properties: The force field must be able to reproduce the correct crystal lattice parameters and the detailed geometry of the hydrogen-bonding network within the this compound structure. mdpi.com
A recent computational study on sodium sulfate this compound (SSD) highlighted that hydrogen bonding capacity and electrostatic interactions of the ionic charges are the most critical variables to capture in simulations. acs.org Furthermore, specialized force fields, such as modifications of ClayFF, have been developed for complex hydrous minerals. These modifications include explicit terms for angular bending (e.g., Si-O-H), which are crucial for correctly constraining the orientation of hydroxyl groups and promoting the formation of strong hydrogen bonds with interlayer water molecules, a feature relevant to the layered water structures in some decahydrates. mdpi.com
The table below summarizes common force fields and the properties they are typically parameterized against, which is a methodology directly applicable to developing models for this compound simulations.
| Force Field Family | Typical Parameterization Targets | Key Strengths for Hydrated Systems |
| GROMOS | Free enthalpies of hydration and apolar solvation, thermodynamic properties of pure liquids. matsci.org | Strong focus on reproducing free energies of solvation, crucial for phase stability. matsci.org |
| AMBER / GAFF | Quantum mechanical electrostatic potentials (ESP), hydration free energies. nih.govnih.gov | Well-established for biomolecules; GAFF extends its use to general organic molecules. nih.govrsc.org |
| CHARMM | Interaction energies with water, vibrational frequencies, thermodynamic properties. nih.govnih.gov | Highly versatile for a wide range of biological and small molecules. nih.govnih.gov |
| OPLS | Liquid properties (density, heat of vaporization), conformational energies. matsci.orgresearchgate.net | Excellent for predicting properties of pure liquids and mixtures. researchgate.net |
| AMOEBA | Experimental thermodynamic data, ab initio quantum mechanics data. researchgate.net | A polarizable force field that explicitly models induced dipoles, offering higher accuracy for electrostatic interactions. researchgate.net |
The development of these force fields is an iterative process. As computational power increases, researchers can test and refine parameters against a wider range of experimental data and more accurate QM calculations, leading to progressively more reliable simulations of this compound chemistry. matsci.orgnih.gov
Machine Learning and Artificial Intelligence Applications in this compound Research
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to accelerate research into crystalline materials, including decahydrates. researchgate.net These advanced computational techniques can analyze vast datasets to identify patterns, predict properties, and guide experimental discovery in ways that traditional methods cannot. researchgate.netcolumbia.edu
ML models are also being used to predict the properties and behavior of hydrated salts. A notable example is the use of ML for the in-situ, non-invasive monitoring of salt hydration states in building materials. nih.gov Researchers have successfully used ML methods to process spectral imaging data and distinguish between the anhydrous (thenardite) and this compound (mirabilite) forms of sodium sulfate, a compound known to cause significant weathering damage due to the large volume expansion upon hydration. nih.gov
Furthermore, AI and ML are being integrated into the core of computational modeling to enhance both speed and accuracy:
Accelerating Property Prediction: ML models can predict material properties much faster than traditional simulation methods. By training on data from quantum mechanical calculations, ML models can learn the relationship between a material's structure and its properties, such as formation energy or band gap. aps.org This has been applied to predict the kinetics of methane (B114726) hydrate growth, where an Adaptive Neuro-Fuzzy Inference System (ANFIS) proved to be a potent tool. scirp.org
Improving Force Field Development: ML is being used to streamline the difficult process of force field parameterization. ethz.ch For example, ML models can predict atomic partial charges for molecules based on their 2D structure, providing a rapid and accurate starting point for MD simulations. ethz.ch
Guiding Structural Discovery: AI algorithms can learn the fundamental patterns of atomic arrangements from databases of known crystal structures. columbia.edu This knowledge can then be used to augment experimental data, such as X-ray diffraction patterns from nanocrystals, to solve complex structures that were previously uncharacterizable. columbia.edu
The table below highlights some specific applications of AI/ML in the study of hydrates and crystalline materials.
| AI/ML Application | Research Area | Specific Example | Key Finding |
| Image Analysis | Crystallization Monitoring | AI-based analysis of images from crystallization chambers. crystallizationsystems.com | Enables automated counting, sizing, and shape classification of growing crystals. crystallizationsystems.com |
| Spectral Clustering | Material Characterization | Unsupervised ML processing of SWIR spectral imaging data of salts. nih.gov | Allows for spatial mapping of different hydration states, such as thenardite and mirabilite (sodium sulfate this compound). nih.gov |
| Neural Networks | Process Control | Predictive detection of gas hydrate formation in pipelines. akjournals.com | A neural network using pressure, temperature, and inhibitor data can predict hydrate formation in a timely manner. akjournals.com |
| ANFIS Modeling | Kinetic Studies | Predicting the growth rate of methane hydrate based on temperature and pressure. scirp.org | ANFIS was shown to be a more potential tool for prediction compared to standard Artificial Neural Networks (ANN). scirp.org |
| Force Field Parameterization | Molecular Simulation | ML models trained on quantum chemistry databases to predict atomic partial charges. ethz.ch | Provides a method for rapid and accurate parameterization of small molecules for MD simulations. ethz.ch |
As the volume and complexity of data in materials science continue to grow, the role of AI and ML in this compound research is expected to expand, offering new avenues for understanding, predicting, and designing these important hydrated compounds. researchgate.net
Vi. Advanced Analytical Characterization Techniques in Decahydrate Research
Spectroscopic Techniques for Decahydrate Structural and Chemical Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure and chemical environment within this compound crystals.
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful vibrational spectroscopy techniques that probe the molecular vibrations within a material, offering detailed information about the hydration state and the nature of hydrogen bonding in decahydrates. preprints.orggatewayanalytical.com
FTIR Spectroscopy : This technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations. In decahydrates, FTIR is particularly sensitive to the stretching and bending vibrations of O-H bonds in water molecules and other functional groups. gatewayanalytical.com The presence of multiple, distinct water environments within the crystal lattice can often be resolved as a series of sharp or broad absorption bands in the high-frequency region (approximately 3000-3600 cm⁻¹) of the FTIR spectrum. The positions and shapes of these bands provide information on the strength of hydrogen bonding; stronger bonds typically result in broader bands at lower frequencies.
Raman Spectroscopy : This method relies on the inelastic scattering of monochromatic light, providing complementary information to FTIR. gatewayanalytical.com Raman spectroscopy is particularly adept at probing the symmetric vibrations of non-polar bonds and is less sensitive to water, which can be advantageous when studying aqueous solutions or highly hydrated samples. epequip.com For decahydrates, Raman spectroscopy can be used to monitor changes in the crystal lattice and the hydration state. For instance, the dehydration of a this compound to a lower hydrate (B1144303) or an anhydrous form will result in significant and measurable shifts in the Raman spectrum, reflecting the changes in the crystalline structure and the removal of water molecules. nih.gov
Research on various hydrates, such as zinc sulfate (B86663) hydrates, has demonstrated the utility of combining FTIR and Raman spectroscopy to follow the gradual dehydration process, providing a molecular-level understanding of the transformation. mdpi.com In studies of compounds like risedronate sodium, on-line Raman spectroscopy has been used to directly monitor the hydration state during processing, correlating changes in the crystal lattice with physical properties of the final product. nih.gov
Table 1: Comparison of FTIR and Raman Spectroscopy for this compound Analysis
| Feature | Fourier Transform Infrared (FTIR) Spectroscopy | Raman Spectroscopy |
|---|---|---|
| Principle | Measures the absorption of infrared radiation, exciting molecular vibrations. gatewayanalytical.com | Measures the inelastic scattering of monochromatic light due to molecular vibrations. gatewayanalytical.com |
| Sensitivity | Highly sensitive to polar bonds, such as O-H stretching in water. gatewayanalytical.com | Sensitive to non-polar, symmetric bonds and homo-nuclear molecular bonds (e.g., C-C). gatewayanalytical.com |
| Water Signal | Strong water absorption can sometimes obscure other spectral features. epequip.com | Weak signal from water, making it suitable for studying aqueous systems and highly hydrated samples. epequip.com |
| Applications for Decahydrates | Characterizing the hydration state and hydrogen bonding environments of water molecules. | Monitoring changes in the crystal lattice during hydration/dehydration and identifying different solid-state forms. nih.gov |
| Sample Preparation | May require specific sample preparation to avoid overly thick or non-uniform samples. gatewayanalytical.com | Generally requires minimal to no sample preparation. gatewayanalytical.com |
Solid-State Nuclear Magnetic Resonance (SSNMR) and X-ray Absorption Spectroscopy (XAS) are advanced techniques that provide atomic-level details about the local environment and coordination of atoms within decahydrates.
Solid-State NMR (SSNMR) : Unlike solution-state NMR, SSNMR can analyze materials in their native solid form, offering unique insights into molecular structure and dynamics. preprints.org It provides information about the local electronic environment around specific atomic nuclei (e.g., ¹H, ¹³C, ²³Na). americanpharmaceuticalreview.com For decahydrates, SSNMR can distinguish between crystallographically inequivalent water molecules and characterize their motion and proximity to other atoms in the crystal lattice. For instance, studies on monocalcium aluminate this compound have utilized ²H and ²⁷Al MAS NMR to investigate its thermal decomposition, revealing changes in the coordination environment of aluminum and the behavior of water molecules during heating. researchgate.net
X-ray Absorption Spectroscopy (XAS) : XAS is a powerful element-specific technique that probes the local geometric and/or electronic structure around a specific absorbing atom. It is particularly useful for studying non-crystalline or disordered systems. XAS can provide precise information on bond distances, coordination numbers, and the identity of neighboring atoms. In the context of decahydrates, Ca K-edge XAS has been used to directly analyze the local environment of calcium in biological apatites, correlating the average Ca–O bond distance with SSNMR data to reveal details about the calcium coordination shell. rsc.org This provides a more complete picture of the mineral structure than can be obtained by any single technique.
The combination of SSNMR and XAS offers a comprehensive approach to characterizing the complex structures of decahydrates, providing complementary information on both short-range and long-range order. americanpharmaceuticalreview.com
Thermal Analysis Methods for this compound Phase Behavior
Thermal analysis techniques are crucial for understanding the phase transitions, stability, and kinetics of decahydrates as a function of temperature and humidity.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most widely used thermal analysis techniques for characterizing the dehydration and desolvation of hydrated compounds. researchgate.net
Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.com It is used to determine the temperatures and enthalpies of phase transitions, such as melting, crystallization, and solid-solid transitions. researchgate.net For decahydrates, DSC can identify the endothermic peaks associated with the loss of water molecules, providing information on the energetics of the dehydration process. For example, DSC studies on phosphogypsum have been used to determine the temperatures of conversion from a dihydrate to a hemihydrate and then to an anhydrite state, and to calculate the heat of dehydration. csic.es
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature or time. labmanager.com It is particularly useful for quantifying the amount of water lost during dehydration and for studying the kinetics of this process. researchgate.net By analyzing the mass loss steps in a TGA curve, one can determine the stoichiometry of the hydrate and the temperature ranges over which dehydration occurs. TGA has been used to study the thermal decomposition of various decahydrates, including calcium-ammonium nitrate (B79036) this compound, to confirm their composition. x-mol.net
Combining DSC and TGA allows for a comprehensive understanding of the thermal behavior of decahydrates, correlating thermal events with mass changes to elucidate the mechanisms and kinetics of their transformations. researchgate.netacs.org
Table 2: Application of DSC and TGA in this compound Analysis
| Technique | Principle | Information Obtained for Decahydrates | Research Findings Example |
|---|---|---|---|
| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample during a temperature change. labmanager.com | Temperatures of dehydration events (endothermic peaks), enthalpy of dehydration, melting point, and other phase transitions. researchgate.net | Determined the temperature and enthalpy of fusion for crystalline calcium-ammonium nitrate this compound. x-mol.net |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. labmanager.com | Stoichiometry of hydration (number of water molecules), thermal stability, and kinetics of dehydration. researchgate.net | Confirmed the chemical composition of synthesized calcium-ammonium nitrate this compound through mass loss corresponding to ten water molecules. x-mol.net |
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the rate and amount of solvent vapor sorbed by a sample by varying the vapor concentration around it and measuring the resulting change in mass. surfacemeasurementsystems.com DVS is a powerful tool for studying the interaction of water with solid materials, making it ideal for investigating the hydration and dehydration kinetics of decahydrates.
By exposing a sample to a controlled relative humidity (RH) profile at a constant temperature, DVS can determine:
Hygroscopicity : The tendency of a material to absorb moisture from the atmosphere.
Hydrate Formation and Stability : The specific RH conditions under which different hydrate forms are stable. azom.com
Kinetics of Water Sorption/Desorption : The rate at which a material gains or loses water in response to changes in humidity. ardena.com
DVS isotherms, which plot the change in mass versus RH, can reveal important information about the mechanism of hydration. ardena.com A hysteresis loop in the sorption-desorption isotherm often indicates a phase change, such as the formation of a hydrate. ardena.com The technique is particularly valuable in the pharmaceutical industry, where the hydration state of a drug substance can significantly impact its stability, solubility, and processing behavior. azom.com For example, DVS experiments on nedocromil (B1678009) sodium showed its transformation from a trihydrate to a monohydrate below 6% RH and the formation of a heptahemihydrate above 80% RH. azom.com
Morphological and Microstructural Characterization of Decahydrates
Understanding the morphology (the external shape and form) and microstructure (the internal structure and arrangement of phases) is essential for correlating the physical properties of decahydrates with their performance in various applications.
Scanning Electron Microscopy (SEM) is a primary technique for visualizing the surface morphology and microstructure of solid materials. SEM provides high-resolution images that can reveal details about:
Crystal Habit : The characteristic external shape of a crystal.
Particle Size and Distribution : The size and range of sizes of the crystals in a sample.
Surface Texture : The presence of features like pores, cracks, or other surface irregularities.
In the study of geopolymers, for instance, SEM has been used to observe the microstructure of materials incorporating borax (B76245) this compound. mdpi.com These analyses showed how the addition of borax this compound led to a denser and more compact microstructure upon heating due to a solidifying melt process that filled existing voids and pores. mdpi.com Similarly, microstructural analysis of fly ash geopolymers over long curing periods revealed the evolution of a denser structure with fewer pores, contributing to improved mechanical strength. mdpi.com This type of characterization is critical for understanding how the physical form of a this compound influences the properties of the bulk material.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Crystal Morphology and Phase Segregation
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the micro- and nanoscale features of this compound crystals. researchgate.net SEM provides high-resolution images of the surface topography, revealing crucial information about crystal size, shape, and external morphology. numberanalytics.comcarleton.edu This is instrumental in understanding the physical and chemical properties of these crystalline materials. numberanalytics.com For instance, SEM has been used to study the morphology of various this compound compounds, including synthesized crystals of tetrarubidium hexaaquasodium hydrogen decavanadate (B1236424) tetrahydrate. cuni.czresearchgate.net The technique is versatile, non-destructive, and can be applied to a wide range of crystalline materials, from nanoparticles to bulk crystals. numberanalytics.com
One of the significant challenges with certain decahydrates, such as sodium sulfate this compound (Na₂SO₄·10H₂O), is phase segregation upon thermal cycling, which limits their practical application as phase change materials for thermal energy storage. researchgate.netresearchgate.net Both SEM and TEM are employed to investigate the effectiveness of additives in mitigating this issue. For example, studies have shown that incorporating materials like sodium polyacrylate or a composite of graphene oxide and silica (B1680970) can effectively inhibit the phase segregation of Na₂SO₄·10H₂O. ecust.edu.cnmdpi.com TEM, in particular, can be used to observe the microstructure of these composite materials, providing insights into how the additive matrix encapsulates the this compound and maintains its stability. mdpi.commdpi.com
Below is a table summarizing the application of SEM and TEM in the study of this compound compounds:
| Technique | Application | Key Findings |
| SEM | Crystal Morphology Analysis | Provides high-resolution images of crystal size, shape, and surface features. numberanalytics.com |
| Phase Segregation Studies | Investigates the effectiveness of additives in preventing phase separation in decahydrates like Na₂SO₄·10H₂O. ecust.edu.cn | |
| TEM | Microstructure Characterization | Reveals the internal structure of composite materials containing decahydrates. mdpi.com |
| Phase Stability Analysis | Used to assess the impact of gelling agents on the phase stability of this compound-based phase change materials. researchgate.net |
Atomic Force Microscopy (AFM) for Surface Growth and Interactions
Atomic Force Microscopy (AFM) is a surface-sensitive technique that allows for the investigation of surface topography and interactions at the nanoscale. parksystems.comrsc.org It can be used to study the growth mechanisms of crystals and the forces between molecules on a surface. numberanalytics.comresearchgate.net In the context of decahydrates, AFM can provide valuable insights into the initial stages of crystal growth and the interactions between the crystal surface and its environment.
Force-distance spectroscopy, an operational mode of AFM, is particularly useful for quantifying the mechanical properties of a sample, such as adhesion and stiffness. parksystems.com This can be applied to understand the interactions between this compound surfaces and other materials. For example, AFM has been used to analyze the interactions between proteins and surfaces with varying wettability, which has implications for the biocompatibility of materials. nih.gov While direct AFM studies on the surface growth of this compound crystals are an emerging area, the principles and methodologies are well-established for probing molecular interactions and surface phenomena relevant to crystallization processes. nih.govfrontiersin.org
The following table outlines the potential applications of AFM in this compound research:
| Application | Description |
| Surface Topography Imaging | Provides high-resolution, three-dimensional images of the this compound crystal surface. |
| Crystal Growth Studies | Allows for the in-situ observation of crystal nucleation and growth processes at the nanoscale. |
| Interaction Force Measurement | Quantifies the adhesive and mechanical properties of the this compound surface. parksystems.com |
Advanced Diffraction Techniques for this compound In Situ Studies
Advanced diffraction techniques are indispensable for studying the dynamic processes of crystallization and for precisely locating atoms within the crystal lattice of decahydrates. These in-situ methods provide real-time information that is crucial for understanding the mechanisms of formation and the structural details of these hydrated compounds.
Synchrotron X-ray Diffraction for Time-Resolved this compound Crystallization
Synchrotron X-ray diffraction is a powerful technique for studying fast chemical reactions and phase transitions in crystalline materials. titech.ac.jp The high flux and brilliance of synchrotron sources enable time-resolved experiments with temporal resolutions down to milliseconds or even faster, allowing researchers to capture short-lived intermediate phases during crystallization. titech.ac.jpumass.edunih.gov
This technique has been successfully applied to investigate the polymorphic behavior of complex systems, where different crystal forms can appear depending on conditions like cooling and heating rates. univ-rennes1.fr By coupling time-resolved synchrotron X-ray diffraction with techniques like differential scanning calorimetry (DSC), a detailed understanding of the phase transitions and the conditions under which different polymorphs of a this compound might form can be achieved. univ-rennes1.fr This is particularly important for applications where a specific crystal form of the this compound is desired. The ability to monitor the evolution of diffraction patterns in real-time provides a direct window into the crystallization kinetics and transformation pathways. uchicago.edu
In-Situ Neutron Diffraction for Hydrogen Atom Localization in Decahydrates
While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less sensitive to lighter atoms like hydrogen. Neutron diffraction, on the other hand, is exceptionally well-suited for locating hydrogen atoms within a crystal structure. aps.org This is because neutrons interact with the atomic nucleus, and the scattering cross-section of hydrogen (or its isotope deuterium) is significant.
In-situ neutron diffraction allows for the study of decahydrates under varying conditions of temperature and pressure, providing crucial information about the behavior of water molecules and hydrogen bonding within the crystal lattice. researchgate.netiaea.org For example, this technique has been used to determine the location and occupancy of deuterium (B1214612) in clathrate hydrates, revealing how the guest molecules are arranged within the water cages. researchgate.net It has also been instrumental in understanding the structural changes that occur during pressure-induced hydration in minerals like natrolite, where the arrangement of water molecules and their interaction with cations are critical. researchgate.net Recent work has also explored the nanoscale stabilization mechanisms of sodium sulfate this compound at polyelectrolyte interfaces using neutron scattering techniques. sns.gov
The following table summarizes the key research findings from advanced diffraction techniques:
| Technique | Research Focus | Key Findings |
| Synchrotron X-ray Diffraction | Time-resolved crystallization of lard | Identified different crystal forms (polymorphs) and their transformation pathways during cooling and heating. univ-rennes1.fr |
| Fast solid-gas reactions | Demonstrated the ability to capture short-lived intermediate phases in perovskite materials. titech.ac.jp | |
| In-Situ Neutron Diffraction | Hydrogen localization in clathrate hydrates | Determined the precise positions and ordering of deuterium molecules within the hydrate structure. researchgate.net |
| Phase transitions in zeolites | Revealed the structural details of pressure-induced hydration and the formation of new ordered water structures. researchgate.net | |
| Hydrogen storage materials | Elucidated reaction pathways and identified intermediate phases during hydrogen absorption and desorption cycles. iaea.org |
Vii. Applications of Decahydrates in Materials Science and Environmental Chemistry
Decahydrates as Phase Change Materials (PCMs) for Thermal Energy Management
Decahydrates are a class of salt hydrates that are widely investigated as phase change materials (PCMs) for thermal energy storage. These materials absorb and release large amounts of latent heat during their phase transitions, making them suitable for applications aimed at regulating temperature and improving energy efficiency. Sodium sulfate (B86663) decahydrate (Na₂SO₄·10H₂O), also known as Glauber's salt, is a prominent example due to its high latent heat of fusion, suitable phase transition temperature for various applications, and low cost. nih.govmdpi.com
However, the practical application of this compound PCMs is often hindered by issues such as phase separation and supercooling. nih.gov Phase separation occurs when the salt hydrate (B1144303) melts incongruently, leading to the formation of a saturated salt solution and a solid anhydrous or lower hydrate salt. This separation can result in a progressive loss of energy storage capacity over repeated thermal cycles. Supercooling is the phenomenon where the material remains in a liquid state below its freezing point, which delays the release of stored thermal energy.
Strategies for Enhancing Thermal Cycling Stability in this compound-Based PCMs
To overcome the challenges of phase separation and supercooling in this compound PCMs, various strategies have been developed to enhance their thermal cycling stability. These methods primarily focus on modifying the composition and structure of the PCM to ensure consistent performance over numerous melting and freezing cycles.
One common approach is the use of thickening or gelling agents . These additives increase the viscosity of the molten salt hydrate, physically preventing the segregation of the anhydrous salt. mdpi.com This helps to maintain a homogeneous mixture of the salt and water molecules, promoting consistent phase transitions. mdpi.com Examples of thickening agents that have been investigated include carboxymethyl cellulose (B213188) (CMC), sodium polyacrylate (SPA), and cellulose nanofiber (CNF). nih.gov Research has shown that the effectiveness of a thickening agent can depend on its molecular weight and concentration. mdpi.com
Another strategy involves the use of polyelectrolytes . For instance, dextran (B179266) sulfate sodium (DSS) has been shown to improve the thermal stability of sodium sulfate this compound (SSD). nih.gov The proposed mechanism involves the electrostatic interaction between the negatively charged polyelectrolyte and the salt particles, which keeps the particles suspended in the solution and prevents phase separation. researchgate.net This method has demonstrated improved stability for up to 150 cycles. nih.gov
The formation of eutectic mixtures is another technique to improve thermal stability. By combining two or more salt hydrates, a new material with a lower melting point and improved phase behavior can be created. For example, a eutectic mixture of disodium (B8443419) phosphate (B84403) dothis compound (Na₂HPO₄·12H₂O) and sodium sulfate this compound has been studied for its potential to achieve better thermal cycle stability through the rearrangement of hydrogen bonds. nso-journal.org
Nucleating agents are often added to address the issue of supercooling. These agents provide sites for crystal formation, reducing the energy barrier for nucleation and promoting timely solidification. Borax (B76245) (sodium tetraborate (B1243019) this compound) is a commonly used nucleating agent for sodium sulfate this compound. nih.govmdpi.com
The table below summarizes some of the strategies employed to enhance the thermal cycling stability of this compound-based PCMs.
| Strategy | Example Additive/Method | Mechanism of Action | Reference |
| Thickening/Gelling | Carboxymethyl Cellulose (CMC) | Increases viscosity to prevent phase separation. | mdpi.com |
| Polyelectrolyte Stabilization | Dextran Sulfate Sodium (DSS) | Electrostatic suspension of salt particles. | nih.govresearchgate.net |
| Eutectic Formation | Na₂HPO₄·12H₂O and Na₂SO₄·10H₂O mixture | Forms a more stable structure through hydrogen bond rearrangement. | nso-journal.org |
| Nucleation | Borax (Sodium Tetraborate this compound) | Provides sites for crystal formation to reduce supercooling. | nih.govmdpi.com |
Integration of Decahydrates in Shape-Stabilized Composites for Energy Storage
To further enhance the practicality and performance of this compound PCMs, they are often integrated into shape-stabilized composites. This approach involves incorporating the PCM into a supporting matrix that maintains its shape even when the PCM is in its liquid state. This prevents leakage and improves the material's handling and durability.
A common method for creating shape-stabilized composites is through impregnation into porous materials . Materials like expanded vermiculite (B1170534) have been used as a host for eutectic salt hydrates such as a mixture of sodium sulfate this compound and sodium carbonate this compound. acs.orgustb.edu.cn The porous structure of the vermiculite encapsulates the PCM, preventing it from flowing when melted. acs.org Similarly, fly ash has been used to create shape-stabilized PCM mortars with enhanced thermal inertia for building applications. acs.org
Polymeric matrices are also widely used to create shape-stabilized composites. For instance, polyurethane foam has been used to incorporate inorganic hydrate/salt hydrate mixtures. researchgate.net Sodium alginate has also been shown to effectively stabilize sodium sulfate this compound-based PCMs, resulting in composites with high phase change enthalpy and extended cycling stability. acs.org The stabilization in these composites is often attributed to the interplay of ionic and hydrogen bond interactions between the polymer and the salt hydrate. acs.org
Microencapsulation is another advanced technique where the PCM is enclosed within a thin, solid shell. Silicon dioxide has been used to microencapsulate sodium sulfate this compound, improving its heat storage properties by confining the salt hydrate within the silica (B1680970) shell. acs.org
The table below provides examples of materials used in shape-stabilized this compound composites.
| Supporting Matrix | This compound PCM | Key Findings | Reference |
| Expanded Vermiculite | Eutectic of Na₂SO₄·10H₂O and Na₂CO₃·10H₂O | The composite has a phase change temperature of 23.98 °C and a latent heat of 110.3 J/g. | acs.orgustb.edu.cn |
| Fly Ash | Sodium Sulfate this compound (SSD) | The resulting PCM mortar exhibited enhanced thermal inertia. | acs.org |
| Sodium Alginate | Sodium Sulfate this compound (SSD) | The composite demonstrated high phase change enthalpy (~160 J/g) and extended cycling stability. | acs.org |
| Silicon Dioxide (Microencapsulation) | Sodium Sulfate this compound (SSD) | The microencapsulated PCM had a latent heat of melting of 125.6 J/g and a melting point of 33.6 °C. | acs.org |
Geochemical and Environmental Roles of this compound Formation
The formation and dissolution of this compound minerals play a crucial role in various geochemical and environmental processes. These processes are particularly significant in the weathering of building materials and the dynamics of soil systems in arid and semi-arid regions.
Salt Weathering and Efflorescence Mechanisms Involving Decahydrates
Salt weathering is a major cause of degradation in porous building materials like stone and brick. rilem.net The process often involves the crystallization of salts within the pores of the material, which generates internal stresses leading to damage. ugr.es Decahydrates, particularly sodium sulfate this compound (mirabilite), are among the most damaging salts. ethz.ch
The damage from sodium sulfate is linked to three primary mechanisms: crystallization pressure, hydration pressure, and thermal expansion. ugr.es A significant damage mechanism involves the transformation of the anhydrous form, thenardite (Na₂SO₄), to the this compound form, mirabilite (Na₂SO₄·10H₂O). rilem.netethz.ch This hydration process is accompanied by a substantial increase in volume, which can exert considerable pressure within the pores of the material. ugr.es
Efflorescence is the process where dissolved salts migrate to the surface of a porous material and crystallize as the water evaporates. wikipedia.org This often results in a white, powdery deposit on the surface. While efflorescence itself is primarily a cosmetic issue, it is an indicator of salt migration within the material, which can also lead to more damaging subefflorescence (crystallization within the material). ugr.eswikipedia.org The process begins with water dissolving internally held salts. This salt-laden solution then moves to the surface, and as the water evaporates, it leaves behind a salt coating. wikipedia.org
The development of salt damage can be conceptualized in two phases: an initial "induction" phase where salt accumulates without visible damage, followed by a "propagation" phase where the material degrades. rilem.netethz.ch
This compound Formation in Geological and Soil Systems
The formation of decahydrates is a significant process in certain geological and soil environments, particularly in arid and semi-arid regions with saline soils. The crystallization of sodium sulfate this compound from sodium sulfate solutions can cause substantial damage to geotechnical bodies, especially in loess soil. researchgate.net
When sodium sulfate dissolves in water and subsequently crystallizes as sodium sulfate this compound, it can expand to over four times its initial volume. researchgate.net This salt expansion can deform the soil skeleton, increase pore space, and lead to the formation of cracks. researchgate.net This structural damage is a critical factor contributing to soil erosion and geological hazards. researchgate.net
In some geological settings, the evaporation of water can lead to the formation of salt crusts on the soil surface. unesco.org The presence and transformation of various hydrated minerals, including decahydrates, can also be influenced by changes in temperature and relative humidity. geoscienceworld.org For example, in the Na₂Mg(SO₄)₂·nH₂O system, a this compound phase is known to exist, although other hydrate phases may be more dominant under specific environmental conditions. geoscienceworld.org The potential for these hydrated minerals to interact with the atmosphere through hydration and dehydration cycles makes them important components of the water cycle in certain environments, such as the surface of Mars. geoscienceworld.org
Decahydrates in Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. supramolecularevans.com This field is divided into two main areas: host-guest recognition, where a host molecule binds a guest molecule, and self-assembly, where multiple components associate to form a higher-order structure. supramolecularevans.com
Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a host molecule with a cavity and a guest molecule that fits within it. supramolecularevans.comthno.org These interactions are being explored for a wide range of applications, including drug delivery and the development of new materials. thno.orgnih.gov
While the direct application of decahydrates in forming the primary host or guest in complex supramolecular assemblies is not as extensively documented as other molecular systems like cyclodextrins or cucurbiturils, the principles of hydration and crystal formation are relevant. The formation of a this compound crystal itself is a form of self-assembly, where water molecules and salt ions arrange into a highly ordered structure.
The self-assembly of polymers at interfaces, driven by host-guest chemistry, has been used to create microcapsules for encapsulating target molecules. nih.gov While not directly involving decahydrates as the primary interacting species, the aqueous environment in which these assemblies form is critical, and the principles of hydration and water structuring are fundamental to these processes.
Formation of this compound Clusters within Supramolecular Architectures
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. iitk.ac.in Within these complex assemblies, water clusters—discrete, hydrogen-bonded groups of water molecules—can form and play a crucial role in stabilizing the entire structure. wikipedia.orgresearchgate.net These clusters are often viewed as "supramolecular glue," and their presence is vital for establishing H-bonded contributions to the total lattice energy and ensuring the stability of the hydrated crystal. tandfonline.comsid.irrsc.orgnih.gov
The formation of this compound clusters, specifically (H₂O)₁₀, has been observed within the cavities and channels of larger host molecules. d-nb.infotandfonline.com These clusters are not formed in isolation but are templated by the surrounding supramolecular architecture. The process involves the entrapment of water molecules within a pre-organized or self-assembling host framework, where they arrange into the most energetically favorable conformation. This arrangement is governed by a network of hydrogen bonds between the water molecules themselves and between the water molecules and the host. wikipedia.orgsid.ir
Research has identified distinct (H₂O)₁₀ clusters encapsulated within self-assembled coordination cages. In one notable study, an adamantanoid (H₂O)₁₀ cluster, structurally equivalent to the smallest unit of cubic ice, was formed within the hydrophobic cavity of a host cage. researchgate.net This formation was not a simple space-filling effect but a result of efficient molecular recognition, including H₂O-π interactions between the water molecules and the aromatic panels of the cage. researchgate.net The study of such encapsulated clusters provides insight into the behavior of water in confined nanoscale environments. nih.govresearchgate.net
Role of Decahydrates in Crystal Engineering and Non-Covalent Interactions
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. usp.br In this field, decahydrates are significant because the ten water molecules can form predictable and robust hydrogen-bonding networks, acting as a reliable structural motif or "synthon." The extensive web of non-covalent interactions contributed by the water molecules can direct the assembly of the entire crystal lattice. tandfonline.comcore.ac.uk
The crystal structure of sodium sulfate this compound (mirabilite) serves as a classic example. In this structure, the sodium ions are coordinated exclusively by water molecules, not directly by the sulfate ions. core.ac.uk Each sodium ion is octahedrally surrounded by six water molecules. iitk.ac.in These hydrated sodium cations are then hydrogen-bonded to form one-dimensional chains, which are linked into a three-dimensional network by further hydrogen bonds involving the sulfate ions. iitk.ac.incore.ac.uk The hydrogen bonds between the water molecules are extensive and are the primary force stabilizing the structure. iitk.ac.in This ordered, one-dimensional chain architecture is a direct consequence of the non-covalent interactions involving the this compound of water. core.ac.uk
The role of water molecules as a "gluing factor" is critical; their ability to form multiple hydrogen bonds with flexible geometries allows them to connect different components of a crystal, stabilizing voids and mediating interactions between organic or inorganic hosts. sid.irrsc.org By understanding the intricate patterns of these non-covalent interactions, scientists can engineer new materials with specific structural and functional properties.
| Interaction Type | Description | Example Compound |
| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom and an electronegative atom like oxygen. | Sodium Sulfate this compound iitk.ac.in |
| Ion-Dipole Interactions | Attraction between an ion (e.g., Na⁺) and a polar molecule (e.g., H₂O). | Sodium Sulfate this compound core.ac.uk |
| H₂O-π Interactions | Weak interaction between the oxygen of a water molecule and the electron cloud of an aromatic ring. | Self-assembled cages with encapsulated water clusters researchgate.net |
Decahydrates in Industrial Crystallization and Separation Processes
The principles of crystallization are harnessed in large-scale industrial processes for the production, purification, and separation of chemical compounds. Decahydrates are central to several of these technologies, from the optimized manufacturing of commodity chemicals to innovative environmental applications.
Process Optimization for this compound Production and Purification
The goal of process optimization in industrial crystallization is to control the formation of crystals to achieve a product with desired attributes, such as high purity and a specific crystal size distribution (CSD), at a minimal cost. continuuspharma.comirb.hr For this compound compounds, key process parameters that are manipulated include temperature, cooling rate, agitation, and solution concentration. chemtradeasia.co.idcetjournal.it
The production of borax this compound (Na₂B₄O₇·10H₂O) has been a subject of extensive optimization studies. It has been demonstrated that the mean particle size of borax crystals can be precisely controlled by managing the temperature and the concentration of solids in the crystallizing magma. chemtradeasia.co.idgoogle.com For instance, to produce finer crystals (mean size < 45 mesh), the magma is maintained at a temperature below 115°F with a higher solids concentration. Conversely, larger crystals are obtained at temperatures above 115°F with a lower solids concentration. chemtradeasia.co.idgoogle.com Agitation, including impeller type and speed, also significantly impacts the CSD by influencing nucleation and crystal growth kinetics. irb.hrcetjournal.ittandfonline.comcetjournal.it
Similarly, the production of sodium sulfate this compound (SSD) for applications like thermal energy storage requires optimization to ensure stable performance. A primary challenge with SSD is phase separation upon melting, which can be mitigated by adding thickeners and nucleating agents. researchgate.net Research has shown that an optimal formulation ratio of SSD, a nucleating agent like borax this compound, and a thickener like carboxymethyl cellulose can significantly reduce supercooling and prevent phase stratification. researchgate.net
| Process Parameter | Effect on Borax this compound Crystallization |
| Temperature | Higher temperatures (>115°F) favor larger crystal sizes. chemtradeasia.co.idgoogle.com |
| Solids Concentration | Higher concentrations (>0.25 g/cm³) lead to smaller crystal sizes. google.com |
| Cooling Rate | Increasing the cooling rate decreases the mean crystal size and increases agglomeration. cetjournal.it |
| Agitation (Impeller Speed) | Affects metastable zone width, supersaturation, and crystal growth, thereby influencing the final CSD. irb.hr |
Decahydrates in Waste Heat Recovery and Desalination Technologies
Decahydrates have emerged as key materials in environmental technologies aimed at energy conservation and water purification.
Waste Heat Recovery: Waste heat recovery involves capturing thermal energy that would otherwise be lost from industrial processes and reusing it. purdue.edu Sodium sulfate this compound (SSD), also known as Glauber's salt, is a highly effective phase-change material (PCM) for low-grade thermal energy storage. thermtest.comacs.org PCMs store and release large amounts of latent heat at a nearly constant temperature during their phase transition (melting and freezing). purdue.edu SSD is particularly suitable for applications near ambient temperature due to its melting point of around 32°C and high latent heat of fusion. researchgate.netgoogle.com This allows it to absorb waste heat, melt, and later release that heat when it solidifies, providing a mechanism for heating, temperature regulation, or other processes. thermtest.comgoogle.com
| Property of Sodium Sulfate this compound (SSD) as a PCM | Value |
| Phase Change Temperature | ~32 °C researchgate.net |
| Latent Heat of Fusion | >200 kJ/kg google.com |
| Key Advantage | Low cost, high melting enthalpy. acs.org |
| Key Challenge | Tendency for phase separation and supercooling. researchgate.netacs.org |
Desalination Technologies: Desalination, the process of removing salts from water, is critical for addressing global water scarcity. ctc-n.org One innovative and energy-efficient method is Eutectic Freeze Crystallization (EFC). researchgate.netrasayanjournal.co.in This process is particularly effective for treating brines with high salt concentrations. rasayanjournal.co.in In the EFC process applied to a sodium sulfate-rich brine, the solution is cooled to its eutectic point. At this specific temperature, pure water crystallizes out as ice, and simultaneously, the dissolved salt crystallizes as sodium sulfate this compound (mirabilite). researchgate.netvliz.bemdpi.com Because ice is less dense than the brine and the salt crystals are denser, they can be separated efficiently. EFC offers a path toward zero liquid discharge by recovering both pure water and valuable solid salt from waste streams. mdpi.comntua.gr
Viii. Emerging Trends and Future Research Directions in Decahydrate Science
Rational Design of Next-Generation Decahydrate-Based Materials
The rational design of materials involves the use of computational simulation and quantum mechanical models to predict the properties of a material based on its molecular structure. mitacs.ca This approach significantly shortens the traditional trial-and-error cycle of materials discovery, enabling the creation of novel this compound-based materials with optimized performance for specific applications. mitacs.ca
A key area for the application of rational design is in the development of phase change materials (PCMs) for thermal energy storage (TES). bohrium.com Inorganic salt hydrates, including several this compound compounds, are promising candidates for TES due to their high energy storage density and cost-effectiveness. bohrium.com However, issues like supercooling and phase segregation can hinder their performance. nih.gov Rational design principles are being employed to overcome these challenges. For instance, by creating eutectic mixtures, such as combining sodium carbonate this compound with magnesium sulfate (B86663) heptahydrate, researchers can modify the melting point and improve thermal reliability. nih.gov
Computational tools are central to this design process. By predicting properties from the molecular level up, scientists can screen vast numbers of potential this compound formulations and composite structures to identify candidates with superior characteristics, such as enhanced thermal conductivity or long-term stability. mitacs.ca This methodology is not just about optimizing a single property but achieving a balance between performance, cost, and environmental impact. mitacs.ca
Table 1: Parameters in Rational Design of this compound-Based Materials
| Design Parameter | Objective | Methodology/Tools | Target Application |
| Crystal Structure | Control phase stability and prevent segregation | Quantum Mechanical Modeling, Molecular Docking | Thermal Energy Storage |
| Thermophysical Properties | Optimize melting point and latent heat | Computational Simulation, 3D-QSAR nih.gov | Smart Building Materials |
| Composite Formulation | Enhance thermal conductivity and mechanical strength | Material Informatics, Synergistic Effect Analysis sdstate.edu | Electronics Cooling |
| Nanostructuring | Increase surface area and reaction kinetics | Density Functional Theory (DFT) Calculations nih.gov | Catalysis, Remediation |
Multiscale Modeling and Simulation of Complex this compound Phenomena
Complex processes in this compound systems, such as nucleation, crystal growth, and dehydration, span multiple length and time scales, from molecular interactions to bulk material behavior. utexas.edumtu.eduresearchgate.net Multiscale modeling provides a powerful framework for understanding these phenomena by integrating different computational methods, each suited for a specific scale. researchgate.net This approach bridges the gap between atomistic-level details and macroscopic properties. researchgate.net
For example, the dehydration of sodium carbonate this compound to its monohydrate form is a complex process influenced by temperature and humidity. rsc.orgresearchgate.net Multiscale models can simulate this efflorescence by:
Quantum Mechanics (QM): To understand the electronic interactions and bond-breaking at the molecular level.
Molecular Dynamics (MD): To simulate the movement and rearrangement of water molecules and ions over nanoseconds.
Kinetic Monte Carlo (KMC): To model the longer-term evolution of the reaction interface and crystal morphology. researchgate.net
Continuum Models (e.g., CFD): To describe heat and mass transfer on the macroscopic scale of the reactor or environment. researchgate.net
By linking these models, researchers can develop a comprehensive understanding of the reaction kinetics and mechanisms. This predictive capability is crucial for optimizing industrial processes involving decahydrates, such as drying, storage, and their use as thermal energy storage materials. utexas.edu The goal is to create adaptive models that can accurately predict material behavior under a wide range of conditions without the need for extensive and costly experimentation. utexas.eduutexas.edu
Table 2: Application of Multiscale Modeling to this compound Phenomena
| Phenomenon | Modeling Scale | Computational Method | Insights Gained |
| Nucleation | Angstroms to Nanometers | Density Functional Theory (DFT), Molecular Dynamics (MD) | Free energy barriers, critical nucleus size, role of impurities |
| Crystal Growth | Nanometers to Micrometers | Kinetic Monte Carlo (KMC), Phase-Field Models | Growth kinetics, morphology evolution, defect formation |
| Dehydration | Molecular to Macroscopic | QM/MD, KMC, Continuum Models | Reaction pathways, influence of T and P, mass/heat transfer effects researchgate.netrsc.org |
| Phase Transition | Atomistic to Bulk | MD, Coarse-Grained Simulations | Structural transformations, thermodynamic stability, mechanical properties |
Advanced In Situ Characterization of this compound Reactions at Interfaces
Understanding the dynamic processes that occur at the interfaces of this compound crystals is essential for controlling their behavior. Advanced in situ characterization techniques allow researchers to observe these reactions in real-time, providing unprecedented insights into reaction pathways and intermediate phases that are often missed by conventional ex situ methods. mdpi.com These techniques monitor changes as they happen, under relevant operating conditions like controlled temperature and humidity. mdpi.commdpi.com
A prime example is the study of sodium sulfate this compound (mirabilite). Using in situ single-crystal X-ray diffraction, scientists have been able to characterize highly metastable intermediate phases, such as sodium sulfate heptahydrate, which forms during the crystallization process. nih.gov These studies revealed that the arrangement of hydrated sodium ions in the heptahydrate is a three-dimensional network, markedly different from the one-dimensional chains found in the this compound. nih.gov This major structural difference explains the reconstructive nature of the transformation between the two hydrates. nih.gov
Other powerful in situ techniques include:
Raman Spectroscopy: Provides information on molecular vibrations and can track phase transformations and the formation of intermediates during mechanochemical reactions. mdpi.com
Humidity-Controlled Thermogravimetry: Systematically studies dehydration and hydration reactions by precisely controlling the water vapor pressure and temperature, allowing for detailed kinetic analysis. rsc.orgresearchgate.net
Mass Spectrometry: Can be coupled with thermal analysis to detect the release of gaseous products, providing online monitoring of reaction progress. mdpi.com
These in situ methods are critical for validating the predictions of multiscale models and for providing the fundamental data needed for the rational design of this compound materials. mdpi.commdpi.com
Environmental Remediation and Sustainable Technologies Utilizing Decahydrates
Decahydrates are increasingly being explored for their potential role in environmental remediation and the development of sustainable technologies. nih.gov Their ability to store and release large amounts of energy at specific temperatures makes them ideal for thermal energy storage applications, which can improve the efficiency of renewable energy systems. bohrium.com
Sustainable Technologies: Sodium carbonate this compound and sodium sulfate this compound are considered among the most promising inorganic salt hydrates for use as PCMs in solar installations. bohrium.comnih.gov By integrating these materials into photovoltaic (PV) panels, it is possible to manage the temperature of the PV system, thereby improving its electrical generation efficiency. nih.gov The surface science of hydrates is a core component of developing these sustainable technologies, as phenomena like nucleation, growth, and heat transfer are critical to performance. uq.edu.auresearchgate.net Research in this area focuses on enhancing the long-term stability and thermal properties of these decahydrates, often through the creation of eutectic mixtures or composites. nih.gov
Environmental Remediation: The principles of rational design are being applied to develop novel this compound-based materials for environmental cleanup. nih.gov While direct application is still an emerging area, the high surface area and tunable properties of materials derived from or incorporating this compound structures offer potential for sequestering pollutants. For example, the design of nanocomposites, such as layered double hydroxides on a carbon substrate, demonstrates a strategy for creating high-efficiency materials for removing heavy metals from water. nih.gov Similar design principles could be used to create this compound-based sorbents. Furthermore, some remediation technologies utilize processes where this compound formation might play a role, such as in electrokinetic remediation where changes in local ion concentrations and pH could lead to the precipitation of various salt hydrates. nih.gov
Q & A
Q. 1.1. What experimental methodologies are most reliable for synthesizing and characterizing decahydrates?
To synthesize decahydrates, controlled crystallization under precise temperature and humidity conditions is critical. For characterization:
- Thermogravimetric Analysis (TGA) identifies dehydration temperatures by measuring mass loss at elevated temperatures.
- X-ray Diffraction (XRD) confirms crystallinity and phase purity by matching peaks with reference databases like the Dictionary of Carbohydrates Web Version .
- Differential Scanning Calorimetry (DSC) quantifies enthalpy changes during phase transitions, essential for verifying hydration states .
Methodological Tip: Always cross-validate results with multiple techniques to address instrumental biases .
Q. 1.2. How do environmental factors (e.g., humidity, temperature) influence the stability of decahydrate crystals?
Decahydrates are hygroscopic and prone to deliquescence or phase transitions under variable conditions.
Q. 1.3. What are the key differences in spectroscopic signatures between anhydrous and this compound forms of a compound?
- Infrared (IR) Spectroscopy: Decahydrates show broad O–H stretching bands (~3200–3600 cm⁻¹) from water molecules, absent in anhydrous forms.
- Nuclear Magnetic Resonance (NMR): Proton NMR reveals distinct water resonance peaks in decahydrates, while anhydrous forms lack these signals .
- Mass Spectrometry: Decahydrates may exhibit fragmentation patterns corresponding to water loss (e.g., m/z = 18).
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in thermal decomposition data for decahydrates?
Discrepancies often arise from impurities or kinetic vs. thermodynamic control during dehydration. Strategies include:
- Isoconversional Analysis: Apply the Friedman or Ozawa-Flynn-Wall method to assess activation energy variability across dehydration stages .
- In situ XRD-TGA Coupling: Correlate mass loss with real-time structural changes to distinguish between competing decomposition pathways .
- Replicate Experiments: Conduct trials under inert atmospheres (e.g., N₂) to minimize oxidative interference .
Q. 2.2. What advanced computational models are suitable for predicting this compound formation energetics?
- Density Functional Theory (DFT): Simulate water molecule interactions within crystal lattices to quantify binding energies.
- Molecular Dynamics (MD): Model hydration/dehydration kinetics under varying thermodynamic conditions .
- Validate predictions against experimental phase diagrams (e.g., Na₂SO₄·10H₂O solubility curves ).
Q. 2.3. How can decahydrates be engineered for applications in thermal energy storage systems?
- Phase-Change Material (PCM) Optimization: Sodium sulfate this compound (Glauber’s salt) is a candidate PCM. Key steps:
- Cyclic Stability Testing: Subject samples to repeated melting/solidification cycles to assess degradation.
- Additive Screening: Incorporate nucleating agents (e.g., borax) to suppress supercooling .
- Microencapsulation: Use polymer coatings to prevent leakage during phase transitions .
Q. 2.4. What strategies mitigate incongruent melting behavior in this compound-based systems?
Incongruent melting (e.g., FeCl₃·10H₂O ) results in partial decomposition. Mitigation approaches:
- Eutectic Mixtures: Blend decahydrates with compatible salts to lower melting points and stabilize phases.
- Seeding Techniques: Introduce pre-formed crystal nuclei to guide homogeneous recrystallization.
- Thermodynamic Modeling: Use CALPHAD (CALculation of PHAse Diagrams) methods to predict stable compositional ranges .
Methodological and Analytical Best Practices
Q. 3.1. How should researchers document this compound synthesis for reproducibility?
Q. 3.2. What statistical methods are appropriate for analyzing variability in hydration state measurements?
- Principal Component Analysis (PCA): Identify latent variables influencing hydration/dehydration reproducibility.
- Error-Weighted Regression: Account for instrumental uncertainties in Arrhenius plots for kinetic studies .
Literature and Data Standards
- Referencing: Cite primary literature (e.g., Carbohydrate Research ) over commercial databases.
- Structural Data: Use IUPAC nomenclature and CIF files for crystal structures .
- Ethical Compliance: Disclose conflicts of interest and adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
